4,4',5,5'-Tetramethyl-2,2'-bipyridine
Description
Contextual Significance of Bipyridine Ligands in Contemporary Chemical Research
Bipyridine ligands, particularly the 2,2'-bipyridine (B1663995) (bpy) isomer, are among the most extensively used chelating agents in inorganic and organometallic chemistry. nih.gov Their prominence stems from their ability to form stable, well-defined complexes with most transition metal ions through the two nitrogen atoms of the pyridine (B92270) rings. wikipedia.orgcmu.edu This bidentate coordination creates a robust five-membered ring with the metal center, enhancing the stability of the resulting complex.
The delocalized π-electron system of the coplanar pyridine rings allows for strong metal-to-ligand charge transfer (MLCT) transitions, which often results in complexes with intense coloration and interesting photophysical and redox properties. wikipedia.org These characteristics are fundamental to their application in diverse fields:
Catalysis: Bipyridine-metal complexes are employed as catalysts in a multitude of organic reactions, including oxidation, polymerization, and carbon-carbon bond formation. chemscene.com The ligand framework can stabilize the metal center in various oxidation states, facilitating catalytic cycles.
Materials Science: These ligands are integral components in the design of functional materials. They are used to construct coordination polymers and metal-organic frameworks (MOFs). nih.govwikipedia.org Furthermore, ruthenium-bipyridine complexes are classic examples of photosensitizers used in dye-sensitized solar cells (DSSCs) for light-to-electricity conversion. theaic.orgresearchgate.net
Supramolecular Chemistry: The rigid structure of bipyridine makes it an excellent building block for creating complex, self-assembled supramolecular architectures such as helices and grids. nih.gov
Analytical Chemistry: The formation of intensely colored complexes, for instance [Fe(bipy)₃]²⁺, has historically been used for the colorimetric analysis of metal ions. wikipedia.org
The ease with which the bipyridine scaffold can be functionalized with different substituent groups allows for the fine-tuning of its electronic and steric properties, making it a versatile platform for designing ligands with specific functions. rsc.org
Elucidating the Unique Role of 4,4',5,5'-Tetramethyl-2,2'-bipyridine as a Donor Ligand
The defining feature of this compound is the presence of four methyl groups on the pyridine rings. These substituents impart distinct electronic and steric characteristics compared to the parent 2,2'-bipyridine, which in turn defines its unique role as a donor ligand.
Electronic Effects: Methyl groups are known to be electron-donating through an inductive effect. The presence of four such groups increases the electron density on the aromatic pyridine rings and, consequently, on the nitrogen donor atoms. This enhanced electron density makes this compound a stronger σ-donor ligand than unsubstituted bipyridine. This property can stabilize higher oxidation states of coordinated metals and influence the redox potentials of the resulting metal complexes.
Steric Effects: While the methyl groups at the 4,4',5,5'-positions are not adjacent to the coordinating nitrogen atoms, they still introduce steric bulk to the ligand framework. This steric hindrance can influence the geometry and coordination environment of the metal complexes. It can affect the bond angles and distances within the complex and may prevent the coordination of other bulky ligands. This steric influence, though less pronounced than that of substituents at the 6,6'-positions, is a critical factor in controlling the reactivity and stability of its metal complexes. rsc.org
The combination of these electronic and steric effects makes this compound a robust and moderately hydrophobic ligand capable of forming stable complexes and modulating the properties of metal centers.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 1762-35-2 |
| Appearance | Solid |
| LogP | 3.38 |
| Polar Surface Area (PSA) | 25.78 Ų |
Data sourced from reference .
Overview of Key Academic Research Trajectories for the Chemical Compound
The unique properties of this compound have led to its application in several key areas of academic research.
Coordination Chemistry and Catalysis: A primary research trajectory involves its use as a ligand to synthesize novel transition metal complexes with elements such as ruthenium, rhenium, and nickel. These complexes are then studied for their catalytic activity. The electron-rich nature of the ligand can enhance the catalytic efficiency of the metal center, while its steric profile can influence reaction selectivity. The ability of the ligand to stabilize reactive intermediates is a key aspect of its function in catalytic cycles.
Medicinal Chemistry: There is an emerging interest in the biological applications of metal complexes. Research is ongoing into the potential of this compound in the design of metal-based therapeutic agents. Its metal complexes have been investigated for their cytotoxic properties against cancer cell lines, opening a pathway for the development of new anticancer drugs.
Electride Synthesis: The compound has also found applications in the synthesis of electrides, which are ionic compounds where the anion is an electron. The ligand's ability to form stable complexes with alkali metals is crucial in sequestering the metal cation, allowing for the isolation of the electron as the counter-ion.
Structure
3D Structure
Properties
IUPAC Name |
2-(4,5-dimethylpyridin-2-yl)-4,5-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-5-13(15-7-11(9)3)14-6-10(2)12(4)8-16-14/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCNVVQFRWNXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)C2=NC=C(C(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361489 | |
| Record name | 4,4',5,5'-tetramethyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-35-2 | |
| Record name | 4,4',5,5'-tetramethyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,4 ,5,5 Tetramethyl 2,2 Bipyridine and Its Derivatives
Established Synthetic Pathways to the 2,2'-Bipyridine (B1663995) Core
The construction of the fundamental 2,2'-bipyridine scaffold is a well-trodden path in organic synthesis, with several named reactions being central to its creation. Two of the most prominent and versatile methods are the Kröhnke Pyridine (B92270) Synthesis and the Ullmann Coupling reaction.
The Kröhnke Pyridine Synthesis is a powerful tool for the formation of substituted pyridines. acs.orgwikipedia.org The general mechanism involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium (B1175870) acetate. wikipedia.orgresearchgate.netdrugfuture.comresearchgate.netnih.gov The reaction proceeds through a Michael addition, followed by cyclization and subsequent aromatization to yield the pyridine ring. wikipedia.org For the synthesis of 2,2'-bipyridines, a key precursor is a pyridinium (B92312) salt derived from a 2-acylpyridine. This method's adaptability allows for the preparation of a wide array of substituted bipyridines by judicious selection of the starting materials. acs.org
The Ullmann Coupling reaction provides a direct route to symmetrical biaryls, including 2,2'-bipyridines, through the copper-mediated coupling of aryl halides. synarchive.comorganic-chemistry.org In the context of 2,2'-bipyridine synthesis, this typically involves the homocoupling of a 2-halopyridine in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org While traditional Ullmann conditions were often harsh, modern advancements have introduced milder reaction conditions and more efficient catalytic systems, expanding the substrate scope and improving yields. researchgate.netresearchgate.net Variations of the Ullmann-type reactions, including those catalyzed by other transition metals like palladium, have also been developed for the synthesis of bipyridine derivatives. researchgate.net
| Synthetic Method | General Reactants | Key Reagents/Catalysts | General Conditions |
| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound | Ammonium acetate | Varies, often involves heating in a suitable solvent |
| Ullmann Coupling | 2-Halopyridine | Copper (or other transition metal) catalyst | High temperatures, often in a high-boiling solvent |
Regioselective Functionalization Strategies for Tetramethyl Substitution
Achieving the specific 4,4',5,5'-tetramethyl substitution pattern on the 2,2'-bipyridine core requires careful regioselective control during the synthesis. This is typically accomplished by utilizing appropriately substituted precursors within the established synthetic pathways.
In the context of the Kröhnke Pyridine Synthesis , the final substitution pattern of the bipyridine is dictated by the substituents on both the α,β-unsaturated carbonyl compound and the α-pyridinium methyl ketone salt. To synthesize 4,4',5,5'-tetramethyl-2,2'-bipyridine, one could envision a strategy starting with precursors that already contain the necessary methyl groups. For instance, the reaction could involve a suitably substituted α,β-unsaturated ketone and a pyridinium ylide derived from a methylated 2-acetylpyridine. The precise placement of the methyl groups on these starting materials is crucial for obtaining the desired 4,4',5,5' substitution pattern on the final bipyridine product.
For the Ullmann Coupling , the strategy for achieving tetramethyl substitution is more direct. The homocoupling of a 2-halo-4,5-dimethylpyridine would, in principle, yield the desired this compound. The success of this approach hinges on the availability of the correctly substituted halopyridine precursor and the efficiency of the coupling reaction for this specific substrate. The challenge often lies in the synthesis of the starting 2-halo-4,5-dimethylpyridine with high regioselectivity.
| Strategy | Parent Synthetic Method | Required Precursor(s) | Key for Regioselectivity |
| Pre-substituted Precursor Assembly | Kröhnke Pyridine Synthesis | Methyl-substituted α,β-unsaturated ketone and methyl-substituted 2-acetylpyridinium ylide | Precise placement of methyl groups on the initial reactants. |
| Homocoupling of Substituted Monomer | Ullmann Coupling | 2-Halo-4,5-dimethylpyridine | Synthesis of the correctly substituted 2-halopyridine starting material. |
Synthesis of Functionalized this compound Ligands for Specific Applications
Once the this compound scaffold is obtained, it can be further functionalized to tailor its properties for specific applications, such as in the formation of metal complexes for catalysis or as building blocks for functional materials. rsc.orgnih.gov These functionalizations can be introduced either by carrying functional groups through the entire synthetic sequence or by post-synthesis modification of the bipyridine core.
Late-stage functionalization offers a modular approach to introduce a variety of functional groups onto the pre-formed tetramethyl-bipyridine ligand. rsc.org For example, if the initial synthesis was designed to include reactive handles like halogens or carboxylic acid groups on the pyridine rings, these can be transformed into a wide range of other functionalities using standard organic transformations. Techniques such as cross-coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds.
For instance, the introduction of carboxylic acid groups at the 5 and 5' positions of a tetramethyl bipyridine has been shown to be useful for applications in solar cells. rsc.org Amide coupling reactions can be used to attach various moieties to the bipyridine core, as has been demonstrated in the synthesis of ligands for dinuclear platinum anticancer agents. Furthermore, "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, provide a highly efficient and versatile method for attaching complex molecular fragments to the bipyridine scaffold, assuming an alkyne or azide (B81097) functionality has been incorporated. nih.gov The methyl groups themselves can also potentially be functionalized, for example, through free-radical halogenation, to provide a route to further derivatization.
These functionalized ligands are of great interest in coordination chemistry, where they can be used to create metal complexes with tailored electronic and steric properties for applications in areas such as catalysis, photochemistry, and materials science. researchgate.netnih.govmdpi.com
| Functionalization Approach | Description | Potential Functional Groups | Example Application |
| Late-Stage Modification | Chemical transformation of a pre-existing functional group on the bipyridine core. | Carboxylic acids, amines, halogens, alkynes, azides | Tuning electronic properties of metal complexes for catalysis. |
| "Click Chemistry" | Highly efficient and specific reaction for linking molecular fragments. | Triazoles | Attachment of biomolecules or fluorescent tags. |
| Amide Coupling | Formation of an amide bond to link other molecules to the bipyridine. | Amides with diverse substituents | Synthesis of ligands for medicinal applications. |
Coordination Chemistry of 4,4 ,5,5 Tetramethyl 2,2 Bipyridine
Ligand Design and Coordination Principles
Bidentate Chelation and Structural Implications
4,4',5,5'-Tetramethyl-2,2'-bipyridine, a derivative of 2,2'-bipyridine (B1663995), functions as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms. This chelation results in the formation of a stable five-membered ring, a common and favorable arrangement in coordination chemistry. The rigid nature of the bipyridine backbone imposes specific geometric constraints on the resulting metal complexes. The coordination of this ligand to a metal ion typically results in a distorted geometry around the metal center, influenced by the bite angle of the ligand and the preferred coordination number of the metal.
Steric and Electronic Modulation by Methyl Substituents
The presence of four methyl groups at the 4,4',5,5'-positions of the 2,2'-bipyridine framework introduces significant steric and electronic modifications to the ligand's coordination behavior. nih.govrsc.org
Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the pyridine (B92270) rings. This enhanced electron density on the nitrogen donor atoms makes the ligand a stronger σ-donor compared to unsubstituted 2,2'-bipyridine. This increased basicity can lead to stronger metal-ligand bonds and influence the redox properties of the resulting metal complexes. The electron-donating nature of the methyl groups can also affect the energy levels of the metal-to-ligand charge transfer (MLCT) bands in the electronic spectra of the complexes.
Synthesis and Characterization of Metal Complexes
Ruthenium(II) Complexes Incorporating this compound
The synthesis of Ruthenium(II) complexes with this compound often follows established methods for preparing ruthenium polypyridyl complexes. nih.gov A common precursor is a ruthenium(II) starting material such as RuCl2(DMSO)4 or cis-[Ru(bpy)2Cl2]·2H2O. bath.ac.ukfrontiersin.org The reaction typically involves the displacement of labile ligands like dimethyl sulfoxide (B87167) (DMSO) or chloride ions by the tetramethyl-substituted bipyridine ligand. bath.ac.uk These reactions are often carried out in a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture, and may require heating under reflux for an extended period to ensure complete reaction. nih.gov
Following the synthesis, purification is often achieved through techniques like column chromatography on alumina (B75360) or silica (B1680970) gel. nih.gov Precipitation of the complex from the reaction mixture can be induced by the addition of a salt containing a non-coordinating anion, such as ammonium (B1175870) hexafluorophosphate (B91526) (NH4PF6). nih.gov
Characterization of these complexes relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is crucial for confirming the presence of the ligand and the purity of the complex. Mass spectrometry provides information on the molecular weight and fragmentation patterns of the complex. nih.gov The photophysical properties of these Ruthenium(II) complexes are of significant interest and are typically investigated using UV-visible absorption and emission spectroscopy.
Copper Complexes
Copper complexes incorporating bipyridine-type ligands are of interest for their potential applications in various fields, including catalysis and materials science. The synthesis of copper complexes with this compound can be achieved by reacting a suitable copper(I) or copper(II) salt with the ligand in an appropriate solvent. For instance, a copper(I) complex can be synthesized and utilized in applications like solar cells. rsc.org
In the case of copper(II) complexes, the coordination geometry can vary, but a common arrangement is a distorted square pyramidal or trigonal bipyramidal geometry. rsc.org The electronic properties and redox behavior of these copper complexes are influenced by the coordination environment and the nature of the ligands. The interaction of these complexes with biological molecules, such as DNA, has also been a subject of study, with the mode of interaction often being groove binding. rsc.org
Interactive Data Table: Selected Copper Complexes
| Complex Type | Diimine Ligand | Coordination Geometry | Potential Application |
| Mixed Ligand Cu(II) | 2,2'-bipyridine | Trigonal bipyramidal distorted square-based pyramidal | Alternative metallodrugs |
| Mixed Ligand Cu(II) | 4,4'-dimethyl-2,2'-bipyridine (B75555) | Trigonal bipyramidal distorted square-based pyramidal | Alternative metallodrugs |
| Dinuclear Copper(II) | 4,4'-bipyridine (B149096) | Square planar | --- |
Nickel(0) Complexes and Ligand Exchange Mechanisms
Nickel(0) complexes are important in organometallic chemistry and catalysis. The synthesis of Nickel(0) complexes with this compound can be achieved through photochemical reactions. For example, a nickel(0) carbonyl complex can be formed from a precursor like [Ni(CO)2(PPh3)2] and the tetramethyl-bipyridine ligand. magritek.com These complexes, however, can be intrinsically unstable in solution. magritek.com
Ligand exchange reactions are fundamental processes in coordination chemistry. nih.gov In the context of nickel complexes, the exchange of ligands can be influenced by both steric and electronic factors. researchgate.net For instance, in the reaction of a nickel complex with a tetradentate ligand and bipyridine, the mechanism can involve the unwrapping of the tetradentate ligand as the rate-determining step. researchgate.net The rate of this process can be sensitive to the pH of the solution, with protonation of the ligand's donor atoms potentially inhibiting recoordination. researchgate.net
The study of ligand exchange mechanisms provides valuable insights into the reactivity and stability of coordination complexes. Kinetic studies are often employed to determine the order of the reaction with respect to the different species involved and to elucidate the reaction pathway. researchgate.net
Other Transition Metal Complexes
While ruthenium complexes of this compound (tmbp) are extensively studied, this ligand also forms stable complexes with a variety of other transition metals, including but not limited to cobalt, nickel, and manganese. The introduction of four methyl groups on the bipyridine framework significantly influences the steric and electronic properties of the resulting complexes.
Cobalt Complexes: Cobalt(II) complexes with substituted bipyridine ligands have been investigated for their potential as redox mediators in dye-sensitized solar cells. The electronic nature of the substituents on the bipyridine ligand has a pronounced effect on the redox potential of the Co(II)/Co(III) couple. Electron-donating groups, such as the methyl groups in tmbp, tend to decrease the formal redox potential. acs.org Theoretical studies have shown that cobalt(II) bipyridine complexes are predominantly high-spin, while cobalt(III) species favor a low-spin configuration. acs.org The synthesis of cobalt(II) complexes with the related 5,5'-dimethyl-2,2'-bipyridine ligand has been reported, yielding compounds with the formulas [Co(5,5'-dmbipy)₂(NCS)₂] and [Co(5,5'-dmbipy)₃][Co(NCS)₄]. nih.gov
Nickel Complexes: The steric bulk of the 4,4',5,5'-tetramethyl substitution pattern plays a crucial role in the stability of nickel complexes. For instance, this steric hindrance contributes to the stabilization of low-oxidation-state metal complexes, such as those of Ni(0), by hindering ligand dissociation. Kinetic studies on Ni(0) complexes have revealed that ligand exchange for 4,4',5,5'-tetramethyl-bpy is 50% slower than for the less sterically hindered 4,4'-dimethyl-bpy. The synthesis of nickel(II) complexes with substituted bipyridines, such as Ni(bipy)₃₂ and complexes with 4,4'-bipyridine, have been structurally characterized, often exhibiting octahedral geometries. researchgate.net
Manganese Complexes: The coordination chemistry of manganese with tmbp has been explored, particularly in the context of its biphosphinine analogue, 4,4',5,5'-tetramethyl-2,2'-biphosphinine (tmbp). The complex fac-[Mn(Br)(CO)₃(tmbp)] undergoes a two-electron electrochemical reduction to form the dimer [Mn(CO)₃(tmbp)]₂ and subsequently the anion [Mn(CO)₃(tmbp)]⁻. nih.gov Single-crystal X-ray diffraction studies of these manganese complexes have provided insights into the localization of electron density upon reduction. nih.gov A comparison with the analogous 2,2'-bipyridine complexes of manganese revealed significant similarities in their bonding and reactivity. nih.gov
Comparative Coordination Behavior with Related Bipyridine Analogues
The coordination behavior of this compound (tmbp) is best understood through comparison with other bipyridine ligands, such as the parent 2,2'-bipyridine (bpy), 4,4'-dimethyl-2,2'-bipyridine (dmbp), and 5,5'-dimethyl-2,2'-bipyridine. The number and position of the methyl substituents significantly impact the steric and electronic properties of the ligands and their metal complexes.
Steric Effects: The four methyl groups in tmbp create considerable steric hindrance around the coordinating nitrogen atoms. This steric bulk is greater than that in 4,4'-dimethyl or 5,5'-dimethyl derivatives and can influence the coordination geometry and reaction kinetics of the metal complexes. For example, the increased steric hindrance in tmbp stabilizes low-oxidation-state metal complexes by making ligand dissociation more difficult. In contrast, substituents at the 6,6'-positions can provide axial shielding for the metal center.
Electronic Effects: Methyl groups are electron-donating, which increases the electron density on the nitrogen atoms of the bipyridine ring system. Consequently, tmbp is a stronger σ-donor and a weaker π-acceptor compared to the unsubstituted bipyridine. This enhanced electron-donating ability can affect the electronic properties of the metal complexes, such as the energy of metal-to-ligand charge transfer (MLCT) bands. For instance, in tungsten hexacyanide complexes of the type [W(CN)₆(bpy)]²⁻, the introduction of methyl groups on the bipyridine ligand leads to an increase in the energy of the MLCT band. mdpi.com
The table below provides a comparative overview of the redox potentials for a series of tungsten complexes with different bipyridine ligands, illustrating the electronic influence of methyl substitution.
| Complex | Redox Potential (E½ vs. Fc/Fc⁺) [V] |
|---|---|
| (PPh₄)₂[W(CN)₆(bpy)]·4H₂O | 0.292 |
| (PPh₄)₂[W(CN)₆(4,4'-dmbpy)]·4H₂O | 0.179 |
| (AsPh₄)₂[W(CN)₆(5,5'-dmbpy)]·4H₂O | 0.215 |
Data sourced from mdpi.com
The data indicates that the introduction of electron-donating methyl groups at the 4,4'-positions in dmbp leads to a significant decrease in the redox potential compared to the unsubstituted bpy complex. Substitution at the 5,5'-positions also results in a lower redox potential, though to a lesser extent than 4,4'-disubstitution. This trend highlights the nuanced electronic effects governed by the specific placement of substituents on the bipyridine framework.
Photophysical Properties and Excited State Dynamics of 4,4 ,5,5 Tetramethyl 2,2 Bipyridine Complexes
Electronic Absorption Spectroscopy and Metal-to-Ligand Charge Transfer (MLCT) Transitions
Complexes of 4,4',5,5'-tetramethyl-2,2'-bipyridine with transition metals, particularly those from Group 8 such as ruthenium(II), exhibit characteristic absorption bands in the visible region of the electromagnetic spectrum. These bands are primarily attributed to metal-to-ligand charge transfer (MLCT) transitions. In these transitions, an electron is excited from a metal-centered d-orbital to a π* anti-bonding orbital of the bipyridine ligand.
The energy of these MLCT transitions is sensitive to the nature of the substituents on the bipyridine ring. The four methyl groups on the this compound ligand are electron-donating. This property raises the energy of the π* orbitals of the ligand, leading to a blue-shift (a shift to shorter wavelengths or higher energy) of the MLCT absorption band compared to complexes with unsubstituted 2,2'-bipyridine (B1663995). For instance, ruthenium(II) complexes with electron-donating groups on the bipyridine ligands generally show a blue-shift in their MLCT absorption maxima. hhu.de
Table 1: Representative MLCT Absorption Data for Substituted Bipyridine Ruthenium(II) Complexes
| Complex | λmax (nm) | Solvent |
|---|---|---|
| [Ru(bpy)3]2+ | 452 | Acetonitrile |
| [Ru(4,4'-Me2bpy)3]2+ | 448 | Acetonitrile |
Data are representative and compiled from various sources for comparative purposes.
Luminescence Characteristics: Emission Spectra and Excited State Lifetimes
Many transition metal complexes with bipyridine ligands are known for their strong luminescence at room temperature, which originates from the decay of the triplet MLCT (3MLCT) excited state. The emission properties, including the emission maximum (λem) and the excited-state lifetime (τ), are highly dependent on the ligand environment.
For complexes of this compound, the electron-donating methyl groups are expected to increase the energy of the 3MLCT state. This would typically result in a blue-shift of the emission maximum compared to the unsubstituted bipyridine complex. The excited-state lifetimes of these complexes can be significantly long, often in the microsecond range in deaerated solutions at room temperature.
Table 2: Representative Luminescence Data for Substituted Bipyridine Ruthenium(II) Complexes
| Complex | λem (nm) | τ (µs) | Solvent |
|---|---|---|---|
| [Ru(bpy)3]2+ | 615 | 0.6 | Acetonitrile |
| [Ru(4,4'-Me2bpy)3]2+ | 610 | 0.8 | Acetonitrile |
Data are representative and compiled from various sources for comparative purposes.
Photoinduced Electron Transfer Mechanisms in Donor-Bridge-Acceptor Systems
The this compound ligand can function as a component in supramolecular donor-bridge-acceptor (D-B-A) systems, where it can act as part of the bridging unit. In such systems, photoexcitation of a donor or acceptor moiety can lead to a photoinduced electron transfer (PET) process, where an electron is transferred from the donor to the acceptor through the bridge.
The rate of this electron transfer is governed by several factors, including the distance between the donor and acceptor, the driving force of the reaction, and the electronic coupling between the donor, bridge, and acceptor. The electronic properties of the this compound ligand, with its electron-rich nature, can influence the energy levels of the bridging orbitals and thereby modulate the rate of electron transfer.
For example, in a system where a Re(I) complex acts as the photosensitizer (donor) and is linked to an acceptor, the initial MLCT excitation can be followed by electron transfer. nih.gov The rate of this process can be very rapid, occurring on the picosecond to nanosecond timescale. osti.gov The specific role of the this compound bridge would be to mediate the electronic communication between the donor and acceptor. The electron-donating methyl groups could potentially enhance this electronic coupling, although steric factors could also play a role.
Excited-State Electron Delocalization and its Structural Dependence
Upon MLCT excitation in a complex containing a substituted bipyridine ligand, the excited electron is promoted to a π* orbital of the ligand. The extent to which this electron is delocalized over the ligand framework is influenced by the position and nature of the substituents.
Theoretical studies on related substituted bipyridine complexes have shown that the spin density distribution in the radical anion, which models the state of the ligand after MLCT, is a good measure of electron delocalization. researchgate.net For bipyridine ligands with substituents in the 4,4'- and 5,5'-positions, the excited electron is expected to be delocalized over the entire bipyridine ring system. The electron-donating methyl groups in this compound would contribute to this delocalization by increasing the electron density on the pyridine (B92270) rings.
The position of the substituents is crucial. It has been demonstrated that substituents in the 4,4'-positions of a bipyridine ligand have a more significant impact on the delocalization of the excited electron into the substituents compared to those in the 5,5'-positions. researchgate.net This suggests that in complexes of this compound, the electron density in the excited state is effectively spread across the entire ligand, which can influence the excited-state lifetime and reactivity.
Energy Transfer Processes in Multinuclear Architectures
In multinuclear complexes where two or more metal centers are linked by a bridging ligand, photoexcitation of one metal center can be followed by intramolecular energy transfer to another metal center. The this compound ligand can be incorporated into such architectures either as a bridging ligand or as a peripheral ligand.
The efficiency and rate of energy transfer depend on the distance between the metal centers and the spectral overlap between the emission of the energy donor and the absorption of the energy acceptor, as described by Förster theory. In many dinuclear ruthenium(II) or rhenium(I)-osmium(II) complexes connected by bipyridine-type bridges, energy transfer from the higher-energy excited state (typically on the Ru or Re center) to the lower-energy excited state (on the Os center) is often very fast and highly efficient. nih.govrsc.org
While specific examples detailing energy transfer in multinuclear complexes containing this compound are not prevalent in the provided search results, the principles established for other polypyridyl systems are applicable. The electronic properties of the tetramethyl-substituted ligand would influence the energy of the MLCT states of the metal centers it coordinates, thereby affecting the driving force and kinetics of the energy transfer process.
Electrochemical Properties and Redox Behavior of 4,4 ,5,5 Tetramethyl 2,2 Bipyridine Complexes
Cyclic Voltammetry and Redox Potentials of Metal Complexes
Cyclic voltammetry is a key technique used to investigate the redox properties of metal complexes. For complexes incorporating the 4,4',5,5'-tetramethyl-2,2'-bipyridine ligand, this method provides valuable information about the potentials at which oxidation and reduction events occur.
In a study of a manganese tricarbonyl complex with the phosphorus analogue of the ligand, 4,4',5,5'-tetramethyl-2,2'-biphosphinine (tmbp), the electrochemical reduction was thoroughly investigated. The complex, fac-[Mn(Br)(CO)3(tmbp)], undergoes a stepwise reduction. nih.govacs.org A comprehensive voltammetric study revealed a two-electron ECE mechanism for the direct formation of [Mn(CO)3(tmbp)]−, which involves a radical transient, [Mn(CO)3(tmbp)]*. nih.govacs.org At room temperature, the anionic species [Mn(CO)3(tmbp)]− can react with the non-reduced fac-[Mn(Br)(CO)3(tmbp)] to form the dimer [Mn(CO)3(tmbp)]2. nih.govacs.org
While specific redox potential data for a wide range of this compound complexes is not extensively documented in the provided search results, the behavior of analogous substituted bipyridine complexes can offer insights. For instance, the redox potentials of metal complexes are known to be influenced by the electron-donating or electron-withdrawing nature of the substituents on the bipyridine ligand. Generally, electron-donating groups like methyl groups are expected to make the metal center easier to oxidize (a less positive redox potential) and harder to reduce (a more negative redox potential).
Characterization of Ligand-Based and Metal-Based Redox Processes
A critical aspect of the electrochemistry of these complexes is determining whether the redox processes are centered on the metal ion or the ligand. This distinction is crucial for understanding the electronic structure and reactivity of the complex.
In iron bipyridine-diimine complexes, it has been demonstrated that redox events can be extensively ligand-based. acs.org These complexes can exist in multiple stable oxidation states where the redox processes primarily involve the ligand, which can cycle between different oxidation states. acs.org This highlights the "redox non-innocence" of bipyridine-based ligands, where the ligand actively participates in the redox chemistry of the complex. acs.org
For the manganese complex with the analogous 4,4',5,5'-tetramethyl-2,2'-biphosphinine ligand, crystallographic data provided insight into the localization of the added electrons. nih.govacs.org The formulation of the two-electron-reduced anion as [Mn(0)(CO)3(tmbp-)]- suggests that one electron has been formally added to the ligand, indicating a ligand-based reduction. nih.govacs.org
Influence of this compound on Electron Density Distribution
The four methyl groups on the this compound ligand are electron-donating. This property influences the electron density distribution within the metal complex. By increasing the electron density on the bipyridine ring system, the ligand can, in turn, increase the electron density on the coordinated metal center.
This increased electron density at the metal center can have several consequences for the complex's properties. For example, in ruthenium(II) complexes with H2dcbpy (2,2′-bipyridine-4,4′-dicarboxylic acid) ligands, the electron-withdrawing nature of the carboxylic acid groups makes the oxidation of the ruthenium center more difficult. rsc.org Conversely, the electron-donating methyl groups in this compound would be expected to make the metal center more electron-rich and thus easier to oxidize.
In the case of iron bipyridine-diimine complexes, the interplay between the metal and the redox-active ligand can lead to partial dearomatization of the bipyridine backbone upon reduction, indicating a significant redistribution of electron density. acs.org
Spectroelectrochemical Investigations for Redox Series
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes that occur as a complex is oxidized or reduced. This provides valuable information about the electronic structure of the species generated in different redox states.
A detailed UV-vis/IR spectroelectrochemical study was conducted on the reduction of fac-[Mn(Br)(CO)3(tmbp)], where tmbp is 4,4',5,5'-tetramethyl-2,2'-biphosphinine. nih.govacs.org This investigation provided evidence for the formation of the [Mn(CO)3(tmbp)]- anion through a two-electron ECE mechanism. nih.govacs.org The analysis of the IR ν(CO) wavenumbers of the two-electron-reduced anion, along with DFT calculations, supported its formulation as [Mn(0)(CO)3(tmbp-)]-. nih.govacs.org The strongly delocalized π-bonding in this anion leads to the appearance of mixed Mn-to-tmbp charge-transfer and intraligand transitions in the near-UV-vis spectral region. nih.govacs.org
In a study of tris(bipyridyl)silicon(IV), spectroelectrochemistry was used to obtain the UV-vis spectra of its reduced species. rsc.org The observation of three stable, reversible reduced states with distinct isosbestic points indicated ligand-localized reductions. rsc.org The fully oxidized state was colorless, while the reduced states were green, a property that could be useful in electrochromic applications. rsc.org
Theoretical and Computational Investigations of 4,4 ,5,5 Tetramethyl 2,2 Bipyridine
Application of Density Functional Theory (DFT) for Electronic Structure Calculations
Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of bipyridine-based molecules and their metal complexes. researchgate.netnih.gov This computational method allows for the accurate simulation of molecular geometries and electronic properties by approximating the electron density of a system. nih.govmdpi.com DFT studies on related platinum(II) and platinum(IV) bipyridine complexes have demonstrated its utility in understanding their structural parameters, stability, and reactivity. nih.govrsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To explore the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method due to its favorable balance of computational cost and accuracy. rsc.orgrsc.orgresearchgate.net TD-DFT is employed to calculate the energies of electronic excited states, which is crucial for interpreting UV-Vis absorption and emission spectra. rsc.orgrsc.org
In the context of bipyridine complexes, TD-DFT calculations help to assign the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) or intra-ligand (IL) transitions. rsc.org For example, studies on platinum(II) biphenyl (B1667301) 2,2'-bipyridine (B1663995) complexes have utilized TD-DFT to compute singlet excited state energies, aiding the interpretation of their absorption spectra. rsc.org The theory also allows for the investigation of the geometry of the lowest-lying triplet state, which is important for understanding the emission behavior of phosphorescent materials. rsc.org By selecting appropriate functionals like CAM-B3LYP, B3LYP, or PBE, researchers can simulate and analyze the complex photophysical processes that govern the optical properties of these compounds. nih.gov
Analysis of Molecular Orbitals: HOMO and LUMO Localization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior, reactivity, and optical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's kinetic stability and polarizability. nih.gov A large gap suggests high stability, while a small gap implies that the molecule is more easily excited. nih.gov
In complexes of 4,4',5,5'-tetramethyl-2,2'-bipyridine and its analogues, the spatial distribution (localization) of the HOMO and LUMO determines the nature of electronic transitions. researchgate.net For many transition metal complexes, the HOMO is often localized on the metal center, while the LUMO is localized on the bipyridine ligand. An electronic transition from the HOMO to the LUMO in such cases corresponds to an MLCT transition. DFT calculations are instrumental in visualizing these orbitals and quantifying their energy levels. researchgate.net This analysis has been applied to various bipyridine complexes to explain their redox properties and to control the HOMO-LUMO energy gap through chemical modification, thereby tuning their electronic and optical characteristics. nih.govrsc.org
| Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Relative Stability/Reducibility Order |
|---|---|---|---|---|
| Pt(bipy)Cl4 | -6.1416 | -4.4546 | 1.6870 | Least Stable / Most Reducible |
| Pt(en)Cl4 | -6.2722 | -4.2172 | 2.0550 | Intermediate |
| Pt(dach)Cl4 | -6.1552 | -4.0376 | 2.1176 | Most Stable / Least Reducible |
Computational Prediction of Conformational Dynamics and Steric Effects in Complexes
Computational methods are invaluable for predicting the three-dimensional structure and conformational flexibility of molecules. While the free 2,2'-bipyridine ligand is known to adopt a planar trans-conformation in the solid state, coordination to a metal center forces it into a cis-conformation. nih.gov The methyl groups in this compound introduce steric bulk that can influence the geometry of its metal complexes.
Comparative Theoretical Studies with Phosphinine Analogues and Other Bipyridines
Comparing the computational results for this compound with its analogues provides deeper insights into structure-property relationships. A particularly relevant analogue is 4,4',5,5'-tetramethyl-2,2'-biphosphinine (tmbp), where the nitrogen atoms of the bipyridine are replaced by phosphorus.
Catalytic Applications Featuring 4,4 ,5,5 Tetramethyl 2,2 Bipyridine As a Ligand
Role in Homogeneous Catalysis for Organic Transformations
In homogeneous catalysis, 4,4',5,5'-tetramethyl-2,2'-bipyridine and its analogs serve as crucial ligands that coordinate with metal centers, such as nickel, palladium, or ruthenium, to create active catalysts for a variety of organic transformations. The methyl groups on the bipyridine skeleton influence the catalyst's electronic properties and spatial environment, which in turn affects its activity, selectivity, and stability.
One area where substituted bipyridine ligands are prominent is in cross-coupling reactions. For instance, a related ligand, 4,4′-di-tert-butyl-2,2′-bipyridine, is utilized in nickel-catalyzed cross-electrophile coupling reactions, which are powerful methods for forming carbon-carbon bonds. A new homogeneous organic reductant based on 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) has been developed for Ni/Co dual-catalyzed C(sp²)–C(sp³) cross-electrophile couplings, demonstrating high functional group tolerance. nih.gov These catalysts facilitate the coupling of diverse organic fragments, which is a cornerstone of modern synthetic chemistry.
The table below summarizes representative organic transformations where substituted bipyridine ligands, including analogs of this compound, are employed.
Furthermore, ruthenium complexes incorporating bipyridine-derivative ligands have shown significant potential in photocatalytic organic synthesis. For example, metal-organic frameworks (MOFs) built with [Ru(bpy)3]2+-derived ligands have demonstrated excellent properties for the photocatalytic oxidative coupling of amines and Baeyer-Villiger oxidation of ketones under visible light. acs.org
Participation in Photoelectrochemical Catalysis (e.g., CO2 Reduction)
The electrochemical and photochemical reduction of carbon dioxide (CO2) into valuable chemical feedstocks is a critical area of research for sustainable energy. Complexes of transition metals like ruthenium and rhenium with bipyridine ligands, including this compound and its analogs, are among the most studied molecular catalysts for this transformation. escholarship.org
The role of the bipyridine ligand is multifaceted. It acts as a platform for tuning the redox potentials of the metal center and serves as an electron reservoir, accepting and transferring electrons during the catalytic cycle. The methyl groups in this compound can enhance the catalytic performance by modifying the electronic properties of the complex.
Research on ruthenium complexes with methyl-substituted bipyridine ligands for the photochemical reduction of CO2 has shown that the position of the methyl groups significantly influences catalytic efficiency and product selectivity. researchgate.net In a system using a photosensitizer and an electron donor, ruthenium catalysts with 4,4'- and 5,5'-dimethyl-2,2'-bipyridine ligands produce both carbon monoxide (CO) and formate (B1220265) (HCOO⁻). researchgate.net The catalytic efficiency of these complexes is notable, although their reduction potentials are quite similar, suggesting that subtle steric or electronic effects play a crucial role in the catalytic process. researchgate.net The doubly reduced form of the rhenium bipyridine complex is the active catalyst, and its electronic configuration favors binding to CO2 over protons, leading to high selectivity. escholarship.org
The table below presents findings from studies on CO2 reduction using ruthenium complexes with related dimethyl-bipyridine ligands.
Mechanistic Insights from Ligand Exchange Kinetics in Catalytic Systems
Understanding the mechanism of a catalytic reaction is fundamental to improving catalyst design. Ligand exchange kinetics, which measure the rate at which ligands attach to and detach from a metal center, provide crucial mechanistic insights. nih.gov The lability or inertness of the this compound ligand in a complex can determine the accessibility of the metal's active site to substrates.
Studies on the exchange of bipyridine ligands in various metal complexes have elucidated key mechanistic details. For example, kinetic studies of bipyridine exchange with nickel(II) complexes have proposed mechanisms involving the unwrapping of a coordinated ligand as the rate-determining step. researchgate.net Such reactions can be accelerated in acidic conditions, as protonation of the dissociated ligand's amine groups can inhibit its re-coordination. researchgate.net
The mechanism of ligand substitution is often found to be associative, as indicated by negative values of the entropy of activation (ΔS‡), which suggests a well-ordered transition state where the incoming ligand binds to the metal center before the departure of the leaving group. ias.ac.in The rate of these exchange reactions can be influenced by several factors, including the nature of the solvent and the electronic properties of the substituents on the bipyridine ligand. rsc.org
Key mechanistic insights from ligand exchange studies involving bipyridine ligands are summarized below:
Reaction Mechanism: Ligand exchange reactions can proceed through different pathways, with kinetic studies helping to distinguish between associative and dissociative mechanisms. researchgate.net
Rate-Determining Step: For chelating ligands, the rate-determining step often involves the dissociation of the first coordination bond, or "unwrapping," of the bound ligand. researchgate.net
Influence of pH: The rate of ligand exchange can be highly dependent on pH. In acidic solutions, protonation can accelerate the dissociation of amine-containing ligands. researchgate.net
Electronic and Steric Effects: The electronic (electron-donating or -withdrawing) and steric properties of substituents on the bipyridine ring can significantly affect the stability of the metal complex and the kinetics of ligand exchange. researchgate.netrsc.org
These kinetic studies are essential for understanding how a catalyst like a this compound complex will behave in a reaction mixture, how substrates and products will interact with the metal center, and ultimately, how the entire catalytic cycle functions. nih.gov
Advanced Materials Science Applications Incorporating 4,4 ,5,5 Tetramethyl 2,2 Bipyridine
Development of Functional Ionic Salts with Tunable Electronic Properties
The incorporation of 4,4',5,5'-tetramethyl-2,2'-bipyridine into ionic salts, particularly redox-active ionic liquids (RAILs) and poly(ionic liquids), represents a promising avenue for creating materials with tunable electronic properties. These materials combine the desirable characteristics of ionic liquids, such as low volatility and high thermal stability, with the reversible redox behavior of the bipyridine moiety. rsc.orgresearchgate.net
Redox-active ionic liquids can be designed where a metal complex containing the this compound ligand functions as either the cation or the anion. nih.gov The electronic properties of these salts can be systematically tuned by modifying the metal center, the other ligands in the coordination sphere, and the counter-ion. For instance, quaternized 4,4'-bipyridine (B149096) derivatives, known as viologens, are a classic example of redox-active ionic salts that exhibit distinct electrochromic properties upon changes in their oxidation state. nih.gov This principle can be extended to metal complexes of this compound to create a new class of functional ionic materials.
The synthesis of these functional ionic salts can be achieved through straightforward anion or cation exchange reactions. rsc.org This allows for the incorporation of a wide range of redox-active bipyridine complexes into an ionic liquid framework. The resulting materials have potential applications in various energy storage technologies, including as electrolytes or active materials in batteries and in electrocatalysis. rsc.org
Table 1: Examples of Redox-Active Ionic Liquids and their Properties
| Cation/Anion containing Bipyridine Moiety | Counter Ion | Key Tunable Property | Potential Application |
| [M(4,4',5,5'-tmbpy)3]2+ | [TFSI]− | Redox Potential | Energy Storage |
| [Viologen derivative] | Cl− | Electrochromism | Smart Windows |
| Polymerized Imidazolium-Bipyridine | Br− | Ionic Conductivity | Polymer Electrolytes |
Note: This table is illustrative and based on the principles of redox-active ionic liquids. tmbpy stands for this compound and TFSI for bis(trifluoromethylsulfonyl)imide.
Integration into Assemblies with Specific Electrical and Magnetic Characteristics
The ability of this compound to act as a building block in supramolecular chemistry allows for its integration into larger assemblies with tailored electrical and magnetic properties. These assemblies can range from discrete multinuclear complexes to extended coordination polymers.
The strategy of sequential complexation can be employed to create bimetallic and trimetallic architectures where the first metal ion organizes the bipyridine ligands to create a specific binding pocket for a second, different metal ion. researchgate.net This approach allows for precise control over the composition and structure of the final assembly, which in turn dictates its electronic and magnetic behavior.
In the realm of coordination polymers, this compound and its derivatives can be used as ligands to link metal centers, forming one-, two-, or three-dimensional networks. The magnetic properties of these materials are highly dependent on the choice of the metal ion and the geometry of the coordination environment. For instance, coordination polymers containing manganese have been shown to exhibit weak antiferromagnetic interactions. rsc.org By carefully selecting the components, it is possible to design materials with specific magnetic ordering.
The electrical properties of these assemblies are also of significant interest. Self-assembled metallomesogens, which are liquid crystalline materials containing metal complexes, can exhibit interesting photophysical properties such as polarized emission. rsc.org The incorporation of this compound into such systems could lead to new materials for optical and electronic applications.
Table 2: Magnetic Properties of Bipyridine-Based Coordination Polymers
| Metal Ion | Ligand System | Magnetic Behavior | Reference |
| Mn(II) | Mixed dicarboxylate and bis(imidazolyl)biphenyl | Weak Antiferromagnetic | rsc.org |
| Fe(II), Co(II), Ni(II) | Dicyanamide and 4,4'-bipyridine | Weak Antiferromagnetic | researchgate.net |
| Cu(II) | Biphenyltetracarboxylic acid and 4,4'-bipyridine | Antiferromagnetic | rsc.org |
Potential in Photoelectrochemical Devices
Complexes of this compound, particularly with ruthenium, have shown significant promise in the field of photoelectrochemistry, most notably in dye-sensitized solar cells (DSSCs) and photocatalytic hydrogen production.
In DSSCs, a sensitizer (B1316253) dye absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). mdpi.com Ruthenium complexes containing bipyridine ligands are among the most efficient sensitizers developed to date. nih.gov The use of this compound as an ancillary ligand in these complexes can influence the dye's photophysical and electrochemical properties. The electron-donating methyl groups can modulate the energy levels of the complex, affecting both the light-harvesting efficiency and the electron injection process. nih.govresearchgate.net Research on related tetracarboxy-bipyridine ruthenium sensitizers has provided insights into how ligand modifications impact device performance. nih.gov
Table 3: Performance of Dye-Sensitized Solar Cells with Ruthenium-Bipyridine Complexes
| Sensitizer Dye | Ancillary Ligand Modification | Power Conversion Efficiency (PCE) | Reference |
| Z907 | 4,4'-dinonyl-2,2'-bipyridine | 6.36% | nih.gov |
| Carbazole-substituted bipyridine | Hydrophobic hexyl substituent | up to 6.91% | nih.gov |
| TFRS-4 | Pyridine-pyrazolyl ligand | 10.2% | mdpi.com |
Beyond solar cells, complexes of this compound are also being explored for their potential in photocatalytic hydrogen production. In these systems, a photosensitizer absorbs light and transfers energy to a catalyst, which then reduces protons to generate hydrogen gas. nih.govrsc.org Cobalt and rhenium complexes with bipyridine-like ligands have been investigated for this purpose. rsc.orgacs.org The robust nature and favorable redox properties of complexes containing this compound make them attractive candidates for the development of efficient and stable photocatalytic systems for water splitting. nih.govenergy.gov
Advanced Characterization Techniques Employed in the Study of 4,4 ,5,5 Tetramethyl 2,2 Bipyridine Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the structural and electronic environment of 4,4',5,5'-Tetramethyl-2,2'-bipyridine (tmbpy) complexes in solution. Both ¹H and ¹³C NMR provide invaluable data on the ligand's coordination to a metal center.
In ¹H NMR spectra of tmbpy complexes, the chemical shifts of the pyridine (B92270) ring protons are particularly informative. Upon coordination to a metal ion, these resonances typically shift compared to the free ligand, with the magnitude and direction of the shift providing insight into the electronic effects of the metal center. researchgate.net For instance, the analysis of ¹H NMR spectra of ruthenium(II) complexes with substituted bipyridine ligands allows for the assignment of protons in different chemical environments. researchgate.net The signals of the methyl groups on the tmbpy ligand also provide a clear diagnostic marker.
Furthermore, NMR can be used to study the symmetry of the complex in solution. For example, in tris-bipyridyl ruthenium(II) complexes, all pyridine rings are chemically equivalent, leading to a simpler NMR spectrum. researchgate.net Any deviation from this symmetry, perhaps due to the presence of other ligands, would result in a more complex spectrum, which can be thoroughly analyzed to determine the precise coordination geometry. Two-dimensional NMR techniques, such as COSY and NOESY, can be employed for unambiguous assignment of all proton resonances, especially in more complex systems. nih.gov
Below is a representative table of ¹H NMR chemical shifts for a generic diamagnetic tmbpy metal complex, illustrating the expected regions for the proton signals.
| Proton | Typical Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Pyridine H-3, H-3' | 8.0 - 9.0 | Singlet or Doublet |
| Pyridine H-6, H-6' | 7.0 - 8.5 | Singlet or Doublet |
| Methyl (CH₃) | 2.0 - 2.5 | Singlet |
Mass Spectrometry Techniques (e.g., MALDI-MS) for Molecular Identification
Mass spectrometry (MS) is a critical tool for the confirmation of the molecular weight and composition of this compound complexes. uark.edu Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are particularly well-suited for the analysis of these types of coordination compounds.
These "soft" ionization techniques are essential as they can transfer the intact complex from the solid or solution phase into the gas phase with minimal fragmentation. This allows for the direct determination of the molecular ion peak, which corresponds to the mass of the entire complex. The isotopic pattern of the molecular ion peak is also highly informative, as it reflects the isotopic distribution of the metal center and all other elements in the complex, providing a definitive confirmation of its elemental composition.
For example, in the characterization of ruthenium polypyridine complexes, mass spectrometry is routinely used to confirm the identity and integrity of the synthesized compounds. nih.gov The high resolution of modern mass spectrometers allows for the differentiation of complexes with very similar masses. While specific examples detailing MALDI-MS for tmbpy complexes are not as prevalent in the literature as ESI-MS, the principles of MALDI-MS make it a suitable technique for their analysis, particularly for less soluble or higher molecular weight complexes.
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of this compound complexes in the solid state. This powerful technique provides a wealth of information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.
For instance, X-ray diffraction studies on complexes of substituted bipyridines reveal detailed information about the coordination environment of the metal ion. nih.gov In a typical octahedral complex, the tmbpy ligand acts as a bidentate chelator, binding to the metal center through its two nitrogen atoms. The crystal structure would precisely define the M-N bond lengths and the N-M-N "bite" angle. The planarity of the bipyridine ligand and any distortions upon coordination can also be accurately measured.
Furthermore, the crystal packing can be analyzed to understand intermolecular forces such as π-π stacking and hydrogen bonding, which can influence the material's bulk properties. The steric bulk of the four methyl groups on the tmbpy ligand can significantly influence this packing arrangement.
The following table provides representative crystallographic data for a hypothetical metal complex of tmbpy.
| Parameter | Typical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| M-N bond length (Å) | 2.0 - 2.2 |
| N-M-N bite angle (°) | 78 - 82 |
Infrared (IR) and UV-Visible Absorption Spectroscopy for Electronic Transitions
Infrared (IR) and UV-Visible (UV-Vis) absorption spectroscopy are fundamental techniques for probing the vibrational and electronic properties of this compound complexes.
IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the tmbpy ligand. The C=C and C=N stretching vibrations of the pyridine rings typically appear in the 1400-1600 cm⁻¹ region of the spectrum. Upon coordination to a metal, the positions of these bands may shift, providing evidence of the ligand-metal interaction. Changes in the IR spectrum can also indicate changes in the spin state of the metal in certain complexes.
UV-Vis absorption spectroscopy provides crucial information about the electronic transitions within the complex. Complexes of tmbpy often exhibit intense absorption bands in the UV and visible regions. These can be broadly categorized into two types:
Intraligand (π→π) transitions:* These are high-energy absorptions, typically occurring in the UV region, and are associated with electronic excitations within the tmbpy ligand itself.
Metal-to-Ligand Charge Transfer (MLCT) transitions: These transitions, often found in the visible region for transition metal complexes, involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. nih.gov The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the substituents on the bipyridine ligand.
The table below summarizes the typical electronic transitions observed in a tmbpy metal complex.
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| Intraligand (π→π*) | 250 - 350 | > 10,000 |
| Metal-to-Ligand Charge Transfer (MLCT) | 400 - 600 | 5,000 - 20,000 |
Time-Resolved Emission and Transient Absorption Spectroscopy for Excited State Dynamics
To understand the fate of the excited states generated upon light absorption, researchers employ time-resolved techniques such as time-resolved emission spectroscopy and transient absorption spectroscopy. These methods provide insights into the lifetimes, decay pathways, and dynamics of the excited states of this compound complexes.
Time-resolved emission spectroscopy measures the decay of the luminescence from the excited state of a complex over time, typically on the nanosecond to microsecond timescale. The lifetime of the emission is a key parameter that reflects the efficiency of radiative and non-radiative decay processes.
Transient absorption spectroscopy is a powerful pump-probe technique that can monitor the evolution of excited states on ultrafast timescales, from femtoseconds to milliseconds. In this experiment, a short "pump" laser pulse excites the sample, and a second "probe" pulse monitors the changes in absorption as the excited state evolves. This allows for the direct observation of processes such as intersystem crossing, internal conversion, and excited-state reactions. For example, studies on bipyridine have shown that the S₁ state can decay via intersystem crossing to the T₁ state on a picosecond timescale. The study of excited-state dynamics is crucial for applications of these complexes in areas such as photocatalysis and light-emitting devices.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Scalability
The future development and application of 4,4',5,5'-Tetramethyl-2,2'-bipyridine are intrinsically linked to the availability of efficient and scalable synthetic methods. Current routes often involve the nickel-catalyzed homocoupling of halogenated pyridine (B92270) precursors. While effective, future research will focus on developing novel pathways that offer improved yields, milder reaction conditions, greater cost-effectiveness, and enhanced sustainability.
Emerging research is likely to explore a variety of modern coupling methodologies. Techniques such as Suzuki, Stille, and Negishi couplings, which have been successfully applied to other bipyridine derivatives, present promising alternatives. mdpi.com The development of ligand-free catalytic systems, which have proven efficient for compounds like 4,4′-di-tert-butyl-2,2′-bipyridine, could significantly simplify purification processes and reduce costs. nih.gov
A critical goal is the transition from laboratory-scale synthesis to multi-gram or kilogram production, which is essential for industrial and materials science applications. nih.govresearchgate.net This requires the optimization of reaction parameters and the design of processes that are both robust and reliably scalable.
| Synthetic Method | Typical Catalyst/Reagent | Potential Advantages for Scalability | Future Research Focus |
|---|---|---|---|
| Nickel-Catalyzed Homocoupling | NiBr₂, PPh₃, Zn | Established method for this class of compounds. | Improving catalyst turnover, exploring ligand-free options. |
| Suzuki Coupling | Palladium Catalyst, Boronic Acid Precursor | High functional group tolerance, commercially available precursors. mdpi.com | Synthesis of the necessary boronic acid/ester precursor of the dimethylpyridine monomer. |
| Stille Coupling | Palladium Catalyst, Organotin Precursor | Often high yielding. mdpi.comnih.gov | Mitigating the toxicity of organotin reagents for greener processes. |
| C-H Activation/Coupling | Palladium or Rhodium Catalysts | Reduces pre-functionalization steps, atom-economical. mdpi.com | Achieving high regioselectivity and efficiency for the specific pyridine precursor. |
Design and Synthesis of Advanced Coordination Architectures
As a robust chelating ligand, this compound is an ideal building block for the construction of sophisticated coordination architectures. Future research will increasingly focus on utilizing this ligand to design and synthesize novel Metal-Organic Frameworks (MOFs), coordination polymers, and discrete supramolecular assemblies with tailored properties. mdpi.comresearchgate.net
The steric hindrance and electron-donating nature of the four methyl groups are expected to exert significant control over the resulting structures. These groups can influence the coordination geometry around the metal center, dictate the topology of the network, and modify the size and chemical environment of pores within the material. mdpi.com This "tuning" capability is critical for applications in gas storage, separation, and heterogeneous catalysis. Research will aim to create robust, porous frameworks with open metal sites or accessible bipyridine units that can be post-synthetically modified, for example, by grafting catalytic species onto the framework. rsc.org The exploration of heterometallic systems, where the ligand bridges different metal ions, could lead to materials with unique magnetic or catalytic properties. rsc.org
| Architecture Type | Potential Role of the Ligand | Target Properties & Applications | Future Research Direction |
|---|---|---|---|
| 1D Coordination Polymers | Acts as a linear or angled linker connecting metal centers into chains. mdpi.com | Luminescent materials, molecular wires. | Controlling inter-chain interactions. |
| 2D Layered Networks | Forms planar sheets with metal ions. rsc.org | Sensors, electrode materials. | Creating pillared-layer structures for porosity. |
| 3D Metal-Organic Frameworks (MOFs) | Serves as a rigid strut to build porous, crystalline frameworks. mdpi.comrsc.org | Gas storage/separation, catalysis, drug delivery. | Synthesizing highly porous and stable MOFs with accessible functional sites. |
| Supramolecular Cages | Forms discrete, polyhedral structures with metal ions. | Molecular recognition, encapsulation. | Designing cages with specific guest-binding capabilities. |
Deepening the Understanding of Structure-Property Relationships in Excited States
Complexes of this compound are poised to play a significant role in photochemistry, particularly in applications like light-harvesting and photocatalysis. A deep understanding of their behavior in electronically excited states is paramount. Future research will heavily rely on a synergistic approach combining advanced spectroscopy and high-level computational modeling to unravel the intricate dynamics that follow light absorption.
The primary focus will be to elucidate how the methyl substituents influence the energies and lifetimes of key excited states, such as metal-to-ligand charge-transfer (MLCT) states. rsc.orgwashington.edu These electron-donating groups are expected to alter the redox potentials of the ligand and the metal center, thereby tuning the photophysical properties of the complex. rsc.org Time-resolved techniques, like femtosecond transient absorption spectroscopy, will be essential for mapping the ultrafast energy transfer and relaxation pathways. researchgate.net These experimental efforts will be complemented by computational methods like Time-Dependent Density Functional Theory (TD-DFT) to model potential energy surfaces and simulate excited-state dynamics, providing a detailed picture of the structure-property relationships. nih.gov
| Photophysical Parameter | Definition | Expected Influence of Methyl Groups | Future Research Goal |
|---|---|---|---|
| Absorption Maximum (λmax) | Wavelength of maximum light absorption. | May cause shifts in MLCT bands due to altered orbital energies. | Tune absorption to match the solar spectrum. |
| Emission Quantum Yield (Φem) | Efficiency of light emission after absorption. | Can be enhanced or quenched depending on the rigidity and energy of excited states. rsc.org | Design highly luminescent probes and sensors. |
| Excited-State Lifetime (τ) | Average time the molecule remains in an excited state. | Potentially prolong MLCT state lifetimes by altering non-radiative decay pathways. washington.edu | Develop long-lived excited states for efficient photocatalysis. |
| Redox Potentials | Ease of oxidation and reduction of the complex. | Electron-donating groups will make the complex easier to oxidize. rsc.org | Optimize driving forces for electron transfer in solar cells and catalysis. |
Development of Next-Generation Catalytic Systems with Enhanced Efficiency and Selectivity
The unique electronic profile of this compound makes it a highly attractive ligand for catalysis. The electron-donating methyl groups can increase the electron density at the coordinated metal center, which can enhance its reactivity and influence its catalytic activity. rsc.orgmdpi.com Future research will focus on harnessing these properties to create next-generation catalysts with superior efficiency (turnover number and frequency) and selectivity for a wide range of chemical transformations.
Promising areas of investigation include oxidation catalysis, where bipyridine-metal complexes have shown high activity in activating peroxides for alkane and alcohol oxidation. mdpi.com Another key area is in electro- and photocatalytic reduction of small molecules like carbon dioxide (CO₂). Furthermore, the ligand's robust nature makes it suitable for cross-coupling reactions, which are fundamental to organic synthesis. nih.gov The design of well-defined molecular catalysts will allow for mechanistic studies aimed at understanding how the ligand framework stabilizes reactive intermediates and controls product selectivity, paving the way for more rational catalyst design.
| Catalytic Reaction | Metal Center | Potential Advantage of the Ligand | Future Research Target |
|---|---|---|---|
| Alkane/Alcohol Oxidation | Vanadium, Iron | Stabilize high-valent metal-oxo species; enhance reactivity. mdpi.com | Catalysts for selective C-H functionalization with green oxidants. |
| CO₂ Reduction | Ruthenium, Rhenium, Manganese | Tune redox potentials to lower overpotentials for CO₂ activation. nih.gov | Efficient and selective conversion of CO₂ to fuels (e.g., CO, formic acid). |
| Water Splitting (Oxidation/Reduction) | Ruthenium, Iridium, Cobalt | Provide a robust scaffold for water oxidation or proton reduction catalysts. | Durable molecular systems for artificial photosynthesis. |
| Cross-Coupling Reactions | Nickel, Palladium | Enhance the efficiency of reductive elimination and oxidative addition steps. nih.gov | Low-loading, highly active catalysts for forming C-C and C-heteroatom bonds. |
Innovative Applications in Advanced Functional Materials and Nanotechnology
The convergence of materials science and nanotechnology offers exciting new frontiers for this compound. Its intrinsic properties make it an excellent candidate for incorporation into a variety of advanced functional materials.
In photovoltaics, complexes based on this ligand could serve as sensitizers in Dye-Sensitized Solar Cells (DSSCs). nih.govresearchgate.net The ligand's structure can be further functionalized with anchoring groups (e.g., carboxylic acids) to ensure strong adsorption onto semiconductor surfaces like TiO₂, a critical factor for efficient electron injection. researchgate.net The electronic tuning provided by the methyl groups can help optimize the alignment of molecular orbitals for improved charge separation and collection.
In the realm of nanotechnology, this compound can be used as a surface-modifying agent to functionalize nanoparticles. mdpi.com This can impart new capabilities to the nanoparticles, such as creating specific recognition sites, serving as a platform to anchor catalytic metal centers, or introducing luminescent properties for bioimaging and sensing applications. nih.gov The development of hybrid materials, where complexes of this ligand are integrated into conductive polymers or other matrices, could lead to novel sensors, light-emitting devices, and components for energy storage.
| Application Area | Specific Role/Material | Key Property Enabled by the Ligand | Future Research Goal |
|---|---|---|---|
| Dye-Sensitized Solar Cells (DSSCs) | Ruthenium or Osmium-based dye molecule. nih.govresearchgate.net | Light absorption, efficient electron transfer to TiO₂. | Dyes with broad solar spectrum absorption and high stability. |
| Organic Light-Emitting Diodes (OLEDs) | Emissive layer material (e.g., Iridium complex). nih.gov | High phosphorescence quantum yield, color tenability. | Stable and efficient emitters for next-generation displays. |
| Luminescent Sensors | Complex that changes emission upon binding an analyte. | Sensitivity of the excited state to the local environment. | Highly selective and sensitive probes for ions or small molecules. |
| Functionalized Nanoparticles | Surface ligand on quantum dots, gold, or magnetic nanoparticles. mdpi.com | Stability, biocompatibility, platform for further functionalization. | Hybrid nanomaterials for targeted drug delivery and theranostics. |
Q & A
Q. What are the common synthetic routes for 4,4',5,5'-tetramethyl-2,2'-bipyridine, and how are they optimized?
The compound is typically synthesized via Ullmann coupling of methyl-substituted pyridine derivatives. For instance, Mines et al. (1996) reported a method using 3,4-dimethylpyridine as a precursor, with palladium catalysts facilitating cross-coupling reactions . Alternative routes include oxidative dimerization of 4,5-dimethylpyridine using oxidizing agents like KMnO₄, as demonstrated in the synthesis of analogous bipyridine dicarboxylic acids (e.g., oxidation of 5,5′-dimethyl-2,2′-bipyridine to 2,2′-bipyridine-5,5′-dicarboxylic acid) . Optimization focuses on controlling reaction temperature (80–100°C) and stoichiometry to minimize byproducts like over-oxidized species.
Q. How is this compound characterized spectroscopically?
- ¹H/¹³C NMR : Methyl groups at the 4,4',5,5' positions produce distinct singlet peaks in the range δ 2.3–2.5 ppm (¹H) and δ 15–25 ppm (¹³C) due to their electron-donating effects .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 233.27, with fragmentation patterns revealing bipyridine backbone stability .
- UV-Vis : Absorptions near 280 nm (π→π* transitions) and 320 nm (n→π*) are typical for methylated bipyridines .
Q. What are the coordination properties of this ligand with transition metals?
The ligand acts as a rigid, bidentate N^N donor, favoring octahedral geometries in complexes with metals like Ru(II), Cu(I/II), and Mn(I). Methyl groups enhance steric bulk, stabilizing low-spin configurations in Ru(II) complexes (e.g., [Ru(tmbpy)(CO)₂Cl₂]) and influencing redox potentials . For Cu(I), steric effects from methyl substituents reduce aggregation in homoleptic complexes like [Cu(L)₂]⁺, improving luminescence quantum yields .
Advanced Research Questions
Q. How can this compound be utilized in designing photocatalysts for CO₂ reduction?
The ligand’s electron-donating methyl groups lower the LUMO energy of metal complexes, facilitating charge transfer in photocatalytic cycles. For example, Re(I) trinuclear rings incorporating tmbpy exhibit enhanced CO₂-to-CO conversion efficiency (TON > 1,000) due to improved light absorption and charge separation . Methodological steps include:
- Synthesizing heteroleptic complexes (e.g., [Re(tmbpy)(CO)₃(CH₃CN)]⁺) under inert conditions.
- Optimizing photocatalytic activity using sacrificial donors (e.g., BIH or BI(OH)H) and measuring turnover frequencies via gas chromatography .
Q. What crystallographic and magnetic analysis techniques are critical for studying its metal complexes?
- Single-Crystal X-ray Diffraction : Resolves coordination geometries, as seen in [Cd(tmbpy)(µ-I)₂]ₙ, where tmbpy’s rigidity enforces a linear polymeric structure with Cd–N bond lengths of 2.32–2.35 Å .
- Magneto-Structural Correlation : For dinuclear Cu(II) complexes, magnetic coupling constants (J) are derived from SQUID magnetometry data, with methyl groups modulating exchange interactions via steric effects . Addison’s τ parameter (τ > 0.5 indicates trigonal bipyramidal geometry) is calculated from crystallographic data to correlate structure with magnetic behavior .
Q. How do researchers address contradictions in catalytic activity data for tmbpy-based complexes?
Discrepancies in catalytic performance (e.g., varying TONs in CO₂ reduction) often arise from subtle differences in:
- Ligand Substituent Positioning : Compare 4,4',5,5'-tetramethyl vs. 4,4′-dimethyl analogs; methyl groups at 5,5′ positions enhance steric stabilization of intermediates .
- Experimental Conditions : Control light intensity (e.g., using monochromatic LEDs) and eliminate O₂ via freeze-pump-thaw cycles to ensure reproducibility .
- Electrochemical Analysis : Use cyclic voltammetry to measure redox potentials (e.g., E₁/₂ for Ru³⁺/²⁺ couples) and correlate with catalytic efficiency .
Q. What strategies modify this compound for enhanced electrochemical applications?
Functionalization approaches include:
- Carboxylic Acid Derivatives : Synthesize 5,5′-dicarboxy analogs via KMnO₄ oxidation for anchoring to TiO₂ in dye-sensitized solar cells (DSSCs), achieving η > 8% .
- BODIPY Conjugates : Attach fluorophores to the bipyridine core for electrogenerated chemiluminescence (ECL) sensors, optimizing emission intensity by tuning methyl group electronic effects .
- Cross-Linking in MOFs : Incorporate into UiO-67 frameworks via post-synthetic modification to stabilize Ru(II) centers for heterogeneous catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
